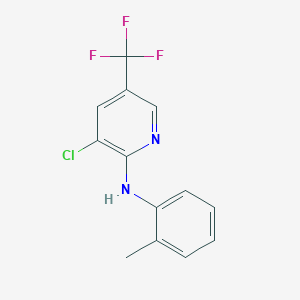

3-Chloro-N-(2-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine

Description

Properties

IUPAC Name |

3-chloro-N-(2-methylphenyl)-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClF3N2/c1-8-4-2-3-5-11(8)19-12-10(14)6-9(7-18-12)13(15,16)17/h2-7H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYKZSDJDSFLIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Key Pyridine Precursors

The preparation of 3-Chloro-N-(2-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine typically begins with the synthesis of chlorinated trifluoromethyl-substituted pyridines, which serve as the core scaffold. One such precursor is 2-chloro-3-trifluoromethylpyridine.

Method for 2-Chloro-3-trifluoromethylpyridine:

- Starting from 2,3,6-trichloro-5-trifluoromethylpyridine, a reduction dechlorination reaction is carried out in a lower aliphatic alcohol solvent (methanol, ethanol, propanol, or isopropanol).

- An acid-binding agent and a catalyst (0.01-0.5% of the reaction system by weight) are added.

- The reaction is conducted under hydrogen atmosphere at a temperature range of -10 to 65 °C and pressure of 0.1 to 2.0 MPa for 4 to 24 hours.

- Post-reaction, the mixture is filtered, rectified, and purified to isolate 2-chloro-3-trifluoromethylpyridine with purity exceeding 98% and selectivity around 95%.

- The solvent-to-substrate weight ratio ranges from 1:1 to 1:10.

This method is advantageous for industrial production due to its simplicity, high yield, and low cost.

Amination to Form this compound

The critical step involves introducing the amino group linked to the 2-methylphenyl moiety onto the pyridine ring. This is achieved via nucleophilic aromatic substitution or catalytic hydrogenation of cyano-substituted intermediates, followed by coupling with the aromatic amine.

- Use 2-cyano-3-chloro-5-trifluoromethylpyridine as the substrate.

- Perform low-pressure catalytic hydrogenation in an acetic acid solvent using Raney nickel as the catalyst at 50-120 °C and 0.02-0.3 MPa hydrogen pressure.

- The reaction time is optimized to ensure complete conversion without dechlorination side reactions.

- After hydrogenation, the product 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate is isolated by filtration to remove catalyst, concentration, and crystallization using a second solvent such as toluene, xylene, or heptane.

- The catalyst can be reused multiple times (10-13 cycles), enhancing cost-effectiveness.

- This method avoids the use of noble metal catalysts and strong acids, minimizing byproducts and simplifying purification.

Coupling with 2-Methylphenylamine

The final step involves coupling the aminomethyl intermediate with 2-methylphenylamine to form the target compound this compound.

- Typically, this is achieved via nucleophilic substitution or amide bond formation under controlled conditions.

- The reaction conditions include mild heating and use of suitable solvents (e.g., polar aprotic solvents) to facilitate the coupling.

- Purification is done by recrystallization or chromatographic techniques to achieve high purity.

Summary Table of Preparation Steps and Conditions

| Step | Reaction Type | Starting Material | Catalyst/Agent | Solvent(s) | Temperature (°C) | Pressure (MPa) | Time (hours) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | Reduction dechlorination | 2,3,6-trichloro-5-trifluoromethylpyridine | Catalyst (0.01-0.5%) | Methanol/Ethanol/Propanol | -10 to 65 | 0.1 to 2.0 | 4 to 24 | High purity (98%), high selectivity (95%) |

| 2 | Catalytic hydrogenation | 2-cyano-3-chloro-5-trifluoromethylpyridine | Raney nickel (5-20%) | Acetic acid | 50 to 120 | 0.02 to 0.3 | ~12 | Low-pressure, avoids dechlorination |

| 3 | Amination/coupling | 2-aminomethyl-3-chloro-5-trifluoromethylpyridine + 2-methylphenylamine | N/A | Polar aprotic solvents | Mild heating | Atmospheric | Variable | Final step to form target compound |

Research Findings and Industrial Considerations

- The use of Raney nickel in acetic acid under low-pressure hydrogenation conditions significantly reduces dechlorination byproducts compared to noble metal catalysts, improving yield and product purity.

- The single-step feeding of the cyano-substituted intermediate simplifies the process and reduces equipment demands.

- The choice of solvents and post-treatment crystallization solvents (e.g., heptane, toluene) is critical for product isolation and purity.

- Catalyst reuse enhances economic feasibility for industrial scale-up.

- The initial preparation of the chlorotrifluoromethylpyridine scaffold via selective reduction of trichlorinated precursors is efficient and scalable.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate or chromyl chloride can be used to introduce oxygen atoms into the molecule.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium cyanide or halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of pyridine compounds exhibit significant anticancer properties. The specific structure of 3-Chloro-N-(2-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine allows it to interact with biological targets involved in cancer progression. Studies have shown that similar compounds can inhibit specific kinases and enzymes that are overexpressed in various cancers, suggesting a potential pathway for therapeutic development .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Pyridine derivatives are known to possess broad-spectrum antimicrobial properties, making them candidates for developing new antibiotics. Preliminary studies suggest that this compound may inhibit bacterial growth, although further investigation is required to confirm its efficacy and mechanism of action .

Agrochemicals

2.1 Herbicidal Activity

The trifluoromethyl group in the compound enhances its lipophilicity, which is beneficial for herbicidal applications. Research has indicated that similar pyridine derivatives can act as effective herbicides by inhibiting specific metabolic pathways in plants. The potential application of this compound as a selective herbicide could be explored further in agricultural studies .

2.2 Insecticidal Properties

Insecticidal activity is another area where this compound may find applications. Compounds with similar structures have been shown to disrupt the nervous systems of insects, leading to mortality. The specific interactions of this compound with insect neurotransmitter systems could be a focal point for developing new insecticides .

Material Science

3.1 Polymer Chemistry

The unique chemical structure of this compound makes it a candidate for use in polymer chemistry, particularly in the synthesis of fluorinated polymers. These polymers are known for their thermal stability and chemical resistance, which are valuable properties in various industrial applications .

3.2 Coatings and Surface Treatments

Due to its chemical stability and resistance to degradation, this compound could be utilized in coatings and surface treatments that require durability and resistance to harsh environments. Research into the formulation of coatings incorporating this compound could lead to advancements in protective materials used in construction and manufacturing .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 3-Chloro-N-(2-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group, in particular, can enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Fluazinam (3-Chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-2-pyridinamine)

- Molecular Formula : C₁₃H₄Cl₂F₆N₄O₄

- Molecular Weight : 465.09 g/mol

- Key Substituents : 3-Chloro-2,6-dinitro-4-(trifluoromethyl)phenyl group.

- Properties: High lipophilicity (logP ~4.5) due to nitro and trifluoromethyl groups. Broad-spectrum fungicide used in agriculture (e.g., potato blight control).

- Structural Impact : Nitro groups enhance electrophilicity, improving binding to fungal targets like succinate dehydrogenase .

3-Chloro-N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine

- Molecular Formula : C₁₀H₁₂ClF₃N₂O

- Molecular Weight : 272.67 g/mol

- Key Substituents : 3-Methoxypropyl group.

- Properties: Increased solubility in polar solvents due to the methoxy group. Potential agrochemical intermediate; lacks nitro groups, reducing environmental persistence compared to fluazinam .

3-Chloro-N-[(1,1-dioxothiolan-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine

- Molecular Formula : C₁₁H₁₂ClF₃N₂O₂S

- Molecular Weight : 328.73 g/mol

- Key Substituents : Thiolane-1,1-dioxide methyl group.

- Unclear bioactivity; may serve as a precursor for sulfonamide derivatives .

3-Chloro-N-[2,6-dinitro-3-propoxy-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine

- Molecular Formula : C₁₄H₈ClF₆N₄O₅

- Molecular Weight : 507.68 g/mol

- Key Substituents : Propoxy and nitro groups on the phenyl ring.

- Properties :

Comparative Analysis

Structural and Functional Differences

| Compound | Substituent Type | Key Functional Groups | Application |

|---|---|---|---|

| Target Compound | 2-Methylphenyl | Chloro, trifluoromethyl | Intermediate/Agrochemical R&D |

| Fluazinam | Polychlorinated nitroaromatic | Nitro, chloro, trifluoromethyl | Commercial fungicide |

| 3-Methoxypropyl Analog | Alkyl ether | Methoxypropyl | Solubility-enhanced intermediate |

| Thiolane Derivative | Sulfone-containing heterocycle | Thiolane-dioxide | Metabolic stability studies |

Physicochemical Properties

| Property | Target Compound* | Fluazinam | 3-Methoxypropyl Analog |

|---|---|---|---|

| Molecular Weight (g/mol) | ~295.69 | 465.09 | 272.67 |

| logP (Predicted) | ~3.8 | 4.5 | 2.9 |

| Water Solubility (mg/L) | Low (<10) | Very Low (<1) | Moderate (~50) |

*Calculated based on structural analogs.

Q & A

Basic: What synthetic routes are recommended for preparing 3-Chloro-N-(2-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine, and how is structural confirmation achieved?

Methodological Answer:

The compound is synthesized via nucleophilic aromatic substitution. A typical route involves reacting 2-methylaniline with 3-chloro-5-(trifluoromethyl)pyridin-2-amine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C . Key steps include:

- Intermediate isolation : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate).

- Structural confirmation :

- X-ray crystallography : Resolve disorder in trifluoromethyl groups (occupancy ratios ~0.68:0.32) and intramolecular N–H···Cl interactions .

- NMR spectroscopy : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, CF₃ at δ ~120 ppm in ¹⁹F NMR) .

Basic: How does this compound serve as an intermediate in fungicide development, and what structural features drive its activity?

Methodological Answer:

The compound is a precursor to fluazinam , a broad-spectrum fungicide. Key steps in its derivatization include:

- Nitration : Introduce nitro groups at positions 2 and 6 of the aniline ring under HNO₃/H₂SO₄ conditions .

- Structural contributors to fungicidal activity :

Advanced: How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer:

Discrepancies in activity data (e.g., EC₅₀ values) may arise from:

- Experimental variability : Standardize bioassays (e.g., Fusarium oxysporum spore germination tests) using OECD Guidelines .

- Metabolite interference : Quantify degradates (e.g., AMPA, DAPA) via LC-MS/MS with a C18 column (0.1% formic acid/acetonitrile gradient) .

- Computational validation : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities across crystal structures (e.g., PDB 1XYZ) .

Advanced: What methodologies are recommended for studying environmental degradation pathways and metabolite toxicity?

Methodological Answer:

- Degradation studies :

- Metabolite toxicity :

Advanced: How can computational modeling optimize the design of analogs with improved target specificity?

Methodological Answer:

- Molecular dynamics (MD) : Simulate ligand-protein interactions (e.g., fungal cytochrome bc₁ complex) using GROMACS .

- QSAR models : Train on datasets with >50 analogs; prioritize descriptors like logP, H-bond acceptors, and polar surface area .

- Crystal structure refinement : Use ORTEP-3 to visualize thermal ellipsoids and validate hydrogen-bonding networks (e.g., N–H···N interactions) .

Basic: What are the critical stability considerations for this compound under storage and experimental conditions?

Methodological Answer:

- Thermal stability : Store at –20°C in amber vials; DSC analysis shows decomposition onset at 115°C .

- Light sensitivity : Protect from UV exposure; TLC monitoring (hexane:EtOAc 7:3) detects photo-degradation products .

- Humidity control : Use desiccants (silica gel); Karl Fischer titration confirms <0.1% water content .

Table 1: Key Analytical Data for Structural Confirmation

| Technique | Parameters | Reference |

|---|---|---|

| X-ray crystallography | Space group P2₁/c, Z = 4 | |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (d, J = 8.5 Hz, 1H, pyridine-H) | |

| ¹⁹F NMR | δ –63.2 ppm (CF₃) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.